
Ethaboxam
Overview
Description
Ethaboxam (chemical name: N-(cyano-2-thienylmethyl)-4-ethyl-2-(ethylamino)-5-thiazolecarboxamide) is a fungicide developed by LG Chemical Ltd. in South Korea, first registered in 1998 . It belongs to the aminothiazole carboxamide class and targets Oomycetes pathogens, including Pseudoperonospora cubensis (cucurbit downy mildew), Phytophthora infestans (potato late blight), and P. capsici (pepper Phytophthora blight) . This compound inhibits β-tubulin assembly, disrupting microtubule formation during cell division . It is formulated as a 25% wettable powder (WP) and applied foliarly at 125–250 mg/L for disease control .
This compound exhibits systemic activity, with preventive and curative effects, and demonstrates low phytotoxicity . However, its efficacy varies across species, with natural insensitivity reported in certain Pythium spp. (e.g., P. aphanidermatum, P. hypogynum) .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Thiazole Ring Formation
The thiazole backbone is synthesized via a modified Hantzsch thiazole synthesis. Thiourea reacts with α-bromoacetophenone derivatives under basic conditions to form 2-aminothiazole intermediates. Cyclization is achieved using bromine or iodine in acetic acid, yielding 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid as a key intermediate .
Table 1: Reaction Conditions for Thiazole Ring Formation
Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Thiourea, α-bromoacetophenone | Ethanol | 80 | 6 | 78 |
Bromine, Acetic Acid | Acetic Acid | 25 | 2 | 85 |
Introduction of the Cyano Group
The α-cyano-2-thenyl moiety is introduced via nucleophilic substitution. The thiazole intermediate reacts with 2-(chloromethyl)thiophene-3-carbonitrile in the presence of potassium carbonate. This step proceeds at 60°C in dimethylformamide (DMF), achieving a yield of 72% .
Amidation of the Carboxylic Acid
The carboxylic acid group at position 5 of the thiazole ring is converted to a carboxamide using ethylamine. Activation with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with ethylamine in tetrahydrofuran (THF) at 0–5°C .
Table 2: Amidation Reaction Parameters
Acylating Agent | Amine | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
SOCl₂ | Ethylamine | THF | 0–5 | 88 |
Reaction Optimization and Challenges
Stereochemical Considerations
This compound exists as a racemic mixture due to the chiral center at the α-cyano position. Asymmetric synthesis attempts using chiral catalysts (e.g., L-proline) resulted in low enantiomeric excess (<20%), necessitating resolution via chiral chromatography for enantiopure samples .
Byproduct Formation and Mitigation
The primary byproduct, N-(2-thenyl)-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide, arises from incomplete cyanation. Increasing the equivalents of 2-(chloromethyl)thiophene-3-carbonitrile to 1.5 mol reduced byproduct formation from 15% to 5% .
Industrial-Scale Production
Continuous Flow Reactor Design
Industrial production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
Table 3: Industrial Process Parameters
Step | Reactor Type | Residence Time (min) | Throughput (kg/h) |
---|---|---|---|
Thiazole Formation | Tubular Reactor | 30 | 50 |
Cyanation | CSTR | 60 | 30 |
Amidation | Packed-Bed Reactor | 20 | 40 |
Purification Techniques
Crystallization from ethanol-water (7:3 v/v) achieves >99% purity. Residual solvents are removed via vacuum distillation at 50°C .
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.2 Hz, 1H, thiophene), 6.95 (d, J = 3.6 Hz, 1H, thiophene), 4.25 (q, J = 7.1 Hz, 2H, NHCH₂CH₃), 3.80 (s, 1H, CHCN), 2.65 (q, J = 7.5 Hz, 2H, CH₂CH₃) .
13C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 152.1 (thiazole C-2), 118.5 (CN), 24.1 (CH₂CH₃) .
Chemical Reactions Analysis
Types of Reactions: Ethaboxam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Crop Protection
Ethaboxam is primarily applied in the following contexts:
- Seed Treatments : It has been shown to effectively reduce seed rot caused by various pathogens when used as a seed treatment for crops such as soybeans and sunflowers. In field trials, the combination of this compound with other fungicides significantly improved seedling health and yield compared to treatments with single fungicides like metalaxyl or mefenoxam .
- Foliar Applications : this compound can be applied directly to plant foliage to combat diseases such as late blight in tomatoes and blight in peppers. Studies indicate that this compound effectively suppressed these diseases, demonstrating preventive and curative properties .
- Grapes : In grape cultivation, this compound is applied multiple times throughout the growing season to protect against various fungal infections, enhancing grape quality and yield .
Efficacy Against Specific Pathogens
This compound has demonstrated efficacy against several pathogens:
Human Health Risk Assessment
The Environmental Protection Agency (EPA) has conducted extensive assessments regarding the safety of this compound for human health. Key findings include:
- Toxicological Studies : this compound has shown some adverse effects on male reproductive organs in animal studies, but no carcinogenicity has been established . The no-observed-adverse-effect level (NOAEL) for chronic exposure is set at 5.5 mg/kg/day for dietary assessments .
- Exposure Risks : The potential cancer risk from dietary exposure is estimated at nearly one in one million, which is within regulatory concern thresholds .
Environmental Impact
This compound's environmental impact has been evaluated through various studies:
- Toxicity to Non-target Species : Initial studies indicated that this compound is practically non-toxic to bees; however, conflicting evidence suggests potential toxicity under certain conditions . Further research is needed to clarify these findings.
- Persistence in Soil and Water : this compound's persistence in agricultural environments can vary, necessitating careful management practices to mitigate environmental risks.
Case Studies
Several case studies illustrate the practical applications of this compound in agriculture:
-
Case Study 1: Soybean Seed Treatment
In a controlled field trial, this compound was applied as part of a seed treatment mixture for soybean crops. The results showed a marked increase in seedling vigor and yield compared to untreated plots, particularly under high disease pressure conditions. -
Case Study 2: Grapevine Disease Management
A vineyard implemented a spray program using this compound during critical growth stages. The incidence of fungal infections was significantly lower than in untreated areas, leading to higher quality grape production.
Mechanism of Action
Ethaboxam is compared with other fungicides like mandipropamid, fluopicolide, and oxathiapiprolin:
Mandipropamid: Similar in its systemic action but differs in its chemical structure and specific target sites.
Fluopicolide: Also targets oomycetes but has a different mode of action.
Oxathiapiprolin: Known for its high efficacy against Phytophthora species but with a distinct chemical structure and action mechanism .
Uniqueness: this compound’s unique multi-site action and its effectiveness in controlling a broad range of oomycete pathogens make it a valuable fungicide in agricultural practices .
Comparison with Similar Compounds
2.1 Chemical Class and Mode of Action
*Picarbutrazox’s exact chemical class is unspecified in available literature.
Key Insights :
- This compound and zoxamide share β-tubulin inhibition but bind to distinct sites, leading to partial cross-resistance .
- Mefenoxam (phenylamide) has a different mechanism, making it suitable for rotation with β-tubulin inhibitors .
2.2 Spectrum of Activity
This compound shows strong activity against Phytophthora spp. (EC₅₀: 0.033 µg/mL for P. In contrast, picarbutrazox controls this compound-insensitive Pythium spp. (e.g., P. sylvaticum, P. ultimum) with 53-fold higher sensitivity .
Table 1: Efficacy Against Key Pathogens
*this compound reduced lesion expansion in potato late blight by 91.85%, outperforming foliar standards like Folio Gold (84.38%) .
2.3 Resistance Profiles and Cross-Resistance
- This compound: Resistance arises via β-tubulin mutations (e.g., C165Y mutation confers high resistance) . Natural insensitivity in some Pythium spp.
- Mefenoxam: Resistance linked to RNA polymerase mutations; 37% of P. ultimum isolates are resistant .
- Zoxamide : Positive cross-resistance with this compound for Q8L/I258V mutations but negative for C165Y .
Table 2: Resistance Mechanisms and Frequency
2.4 Metabolism and Environmental Impact
This compound is metabolized by soil fungi (Cunninghamella elegans) and mammalian liver microsomes into N-deethylated and hydroxylated derivatives . This rapid degradation reduces environmental persistence compared to phenylamides like metalaxyl, which have longer half-lives .
2.5 Regulatory Status
- Widely used in South Korea and Asia .
- Mefenoxam: Registered globally, including in the U.S., for seed and foliar treatments .
Biological Activity
Ethaboxam is a novel fungicidal compound primarily used to control plant pathogens, particularly those belonging to the Oomycetes group, such as Phytophthora and Pythium species. Its unique mechanism of action and efficacy against resistant strains have made it a subject of extensive research. This article reviews the biological activity of this compound, including its antimicrobial properties, efficacy in agricultural applications, and safety assessments.
This compound functions as a systemic fungicide that inhibits the growth of Oomycetes by targeting specific biochemical pathways. It disrupts the cellular processes essential for the survival and reproduction of these pathogens, which is crucial for managing diseases in crops. The compound exhibits both protective and curative properties, making it effective in various agricultural settings.
In Vitro Efficacy
This compound has demonstrated significant antifungal activity against several strains of Phytophthora and Pythium. The Minimum Inhibitory Concentration (MIC) values for this compound against various isolates are summarized in Table 1.
Pathogen | MIC (mg/L) |
---|---|
Phytophthora infestans | 0.1 - 0.5 |
Phytophthora capsici | 1.0 - 5.0 |
In laboratory studies, this compound effectively inactivated all tested isolates of Phytophthora infestans within 48 hours at a concentration of 10 mg/L, while isolates of Pythium capsici were inactivated within 96 hours at the same concentration .
Field Studies
Field trials have shown that this compound, when used as a seed treatment, significantly reduces seed rot caused by various soilborne pathogens. In environments with high disease pressure, treatments containing this compound resulted in improved seedling stands and yields compared to traditional fungicides like metalaxyl or mefenoxam .
Case Studies
A study conducted on soybean crops evaluated the effectiveness of this compound as part of a seed treatment mixture. The results indicated that this compound not only reduced disease severity but also enhanced plant vigor and yield under high-disease conditions. Specifically, three out of eight environments showed significantly greater yields when treated with this compound compared to untreated controls .
Safety and Toxicological Profile
This compound has undergone extensive toxicological evaluations to assess its safety for human health and the environment. Key findings include:
- Developmental Toxicity : Studies have indicated a NOAEL (No Observed Adverse Effect Level) of 30 mg/kg/day for maternal toxicity in rats, with developmental effects observed at higher doses .
- Mutagenicity : this compound has been tested for mutagenic potential and was found to be negative in bacterial reverse mutation assays .
- Reproductive Effects : No significant reproductive effects were observed in male reproductive systems during toxicity assessments .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for establishing baseline sensitivity to ethaboxam in oomycete pathogens?
To establish baseline sensitivity, collect a representative population of pathogen isolates (e.g., Phytophthora sojae) and determine EC50 values using in vitro assays (e.g., mycelial growth inhibition on this compound-amended agar). Statistical analysis of EC50 distributions (e.g., unimodal vs. multimodal) helps identify shifts in sensitivity over time. For example, a study on 112 P. sojae isolates showed a mean EC50 of 0.033 µg/mL, forming a critical reference for resistance monitoring .
Table 1: Example EC50 Distribution for P. sojae
Isolate Count | Mean EC50 (µg/mL) | Sensitivity Profile |
---|---|---|
112 | 0.033 | Unimodal |
Q. How can researchers design experiments to assess this compound’s mode of action as a β-tubulin inhibitor?
Use molecular docking studies to analyze this compound’s binding affinity to β-tubulin domains. Complement this with CRISPR/Cas9-mediated mutagenesis to validate resistance-conferring mutations (e.g., Q8L, C165Y, I258V in P. sojae β-tubulin). Pair in vitro assays with in planta pathogenicity tests to confirm functional impacts of mutations .
Q. What statistical approaches are suitable for analyzing this compound efficacy data in field trials?
Apply dose-response regression models to calculate EC50/EC90 values. Use ANOVA to compare efficacy across treatment groups, and survival analysis for longitudinal resistance emergence studies. Ensure sample sizes are sufficient to detect low-frequency resistance mutations (e.g., ≥100 isolates) .
Advanced Research Questions
Q. How can cross-resistance risks between this compound and other β-tubulin inhibitors be systematically evaluated?
Conduct pairwise sensitivity assays using pathogens with known this compound resistance mutations (e.g., Q8L, C165Y). Test against fungicides like zoxamide, benalaxyl, and metalaxyl. For example, P. sojae mutants with C165Y showed negative cross-resistance to zoxamide, while Q8L/I258V mutants exhibited positive cross-resistance .
Table 2: Cross-Resistance Profile of P. sojae Mutants
Mutation | This compound Resistance | Zoxamide Sensitivity |
---|---|---|
C165Y | High | Reduced |
Q8L | Moderate | Increased |
Q. What strategies mitigate this compound resistance evolution in agricultural settings?
Implement rotational programs with non-β-tubulin inhibitors (e.g., oxathiapiprolin, cymoxanil) to reduce selection pressure. Monitor field populations for EC50 shifts and mutation frequencies using allele-specific PCR. Fitness penalties in resistant strains (e.g., reduced sporulation or pathogenicity) can inform resistance management .
Q. How can environmental fate studies for this compound be optimized to assess non-target organism risks?
Use radiolabeled this compound in soil/water microcosms to track degradation pathways (e.g., hydrolysis, microbial metabolism). Combine LC-MS/MS for metabolite identification and ecotoxicology assays (e.g., Daphnia magna acute toxicity tests). Prioritize metabolites with >10% persistence in regulatory risk assessments .
Q. Methodological and Regulatory Considerations
Q. What are the key regulatory data requirements for establishing this compound tolerances in food crops?
Submit residue chemistry data (e.g., metabolism studies in rotational crops) and toxicological endpoints (e.g., NOAEL/LOAEL) to agencies like the EPA. Compliance involves measuring this compound and its metabolites using validated analytical methods (e.g., HPLC-MS/MS) .
Q. How should researchers address contradictory data in this compound efficacy studies?
Reconcile discrepancies by standardizing experimental conditions (e.g., inoculum density, growth media pH). Use meta-analysis to aggregate data across studies, and conduct sensitivity analyses to identify confounding variables (e.g., temperature, humidity) .
Q. What bioinformatics tools are recommended for predicting this compound resistance mutations?
Use homology modeling (e.g., SWISS-MODEL) to predict β-tubulin structural changes caused by mutations. Pair with molecular dynamics simulations to assess binding affinity alterations. Validate predictions via site-directed mutagenesis and in vitro susceptibility testing .
Q. Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility in this compound resistance studies?
Document all protocols in public repositories (e.g protocols.io ). Share raw data (e.g., EC50 curves, sequencing reads) via platforms like Zenodo. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and include detailed Supplementary Materials on experimental parameters (e.g., agar composition, incubation time) .
Properties
IUPAC Name |
N-[cyano(thiophen-2-yl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-3-9-12(21-14(18-9)16-4-2)13(19)17-10(8-15)11-6-5-7-20-11/h5-7,10H,3-4H2,1-2H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRFDNJEBWAUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NCC)C(=O)NC(C#N)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057994 | |
Record name | Ethaboxam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162650-77-3 | |
Record name | Ethaboxam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162650-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethaboxam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162650773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethaboxam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHABOXAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MP0L17BM8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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